2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Historical Context and Development
The synthesis of 2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione was first reported in 2005, as evidenced by its PubChem creation date of July 29, 2005. Its development coincided with increased interest in functionalized benzo[de]isoquinoline derivatives for optoelectronic applications, driven by the need for stable electron-transport materials in organic semiconductors. The incorporation of the indolin-1-yl moiety reflects medicinal chemistry strategies to combine privileged scaffolds, as indole derivatives have historically shown bioactive potential in drug discovery.
Significance in Medicinal Chemistry Research
This compound's hybrid architecture merges two pharmacologically relevant systems:
- Benzo[de]isoquinoline-1,3-dione : Known for electron-accepting properties and π-conjugation, enabling interactions with biological targets involving charge transfer.
- Indolin-1-yl-2-oxoethyl group : Modifies electronic distribution while introducing hydrogen-bonding capabilities through the oxoethyl bridge.
Table 1: Key Structural Features and Potential Biological Relevance
The molecular weight of 356.4 g/mol and calculated LogP values suggest moderate bioavailability, though detailed pharmacokinetic studies remain unreported.
Structural Classification within Benzo[de]isoquinoline Family
This compound belongs to the N-substituted benzo[de]isoquinoline-1,3-dione subclass, distinguished by:
- Position 2 substitution : The indolin-1-yl-2-oxoethyl group at the 2-position creates steric hindrance while introducing chiral centers.
- Extended π-system : The benzo[de]isoquinoline core provides a planar, conjugated system spanning 10 π-electrons, enabling strong intermolecular interactions.
- Tautomeric potential : The 1,3-dione moiety permits keto-enol tautomerism, potentially influencing binding site interactions.
Comparative analysis with analogues reveals critical differences:
Research Objectives and Scope
Current investigations focus on three primary domains:
- Synthetic optimization : Improving yield beyond current methods (exact yields unpublished).
- Electrochemical characterization : Quantifying electron affinity relative to related acceptors like BQD-TZ (3.87 eV).
- Target identification : Leveraging structural similarities to indole-based anti-inflammatory agents.
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c25-19(23-12-11-14-5-1-2-10-18(14)23)13-24-21(26)16-8-3-6-15-7-4-9-17(20(15)16)22(24)27/h1-10H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRNSWHBPVSSKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of indoline derivatives with isoquinoline precursors under acidic or basic conditions. The reaction often requires catalysts such as palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as microwave-assisted synthesis or continuous flow chemistry can be employed to enhance the efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the indoline or isoquinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it could interact with DNA or proteins, affecting cellular processes such as replication and transcription .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Selected 1,8-Naphthalimide Derivatives
Computational Insights
- Structure-Activity Relationships: DFT calculations on NI3 and NI4 revealed that substituent positioning (e.g., dimethylaminoethyl vs.
Biological Activity
The compound 2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that combines indoline and benzo[de]isoquinoline structures. These moieties are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Indoline moiety : Known for its role in various natural products and pharmaceuticals.
- Benzo[de]isoquinoline core : Associated with significant biological activities including anticancer effects.
Structural Formula
The IUPAC name of the compound is this compound, which can be represented as:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The following mechanisms have been proposed based on existing literature:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with receptors that regulate apoptosis and autophagy pathways.
- Nucleic Acid Interaction : Potential binding to DNA or RNA, influencing gene expression related to cancer progression.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzo[de]isoquinoline have been shown to induce apoptosis in cancer cells through various pathways:
- Autophagy Induction : Studies have demonstrated that certain derivatives activate autophagy, leading to the death of cancer cells.
- Inhibition of Migration : Some compounds have been reported to inhibit the migration of hepatocellular carcinoma cells in vitro and in vivo, suggesting potential for metastasis prevention .
Antimicrobial Activity
There is emerging evidence that compounds within the same structural family possess antimicrobial properties. For example, derivatives of benzo[de]isoquinoline have shown efficacy against various bacterial strains .
Study on Anticancer Activity
A notable study explored the synthesis and biological evaluation of benzo[cd]indol-2(1H)-one derivatives, which share structural similarities with our compound. The findings revealed that one derivative exhibited potent inhibitory activity against hepatocellular carcinoma migration by targeting lysosomes and inducing autophagy and apoptosis .
Antimicrobial Evaluation
Another study synthesized several aminoalkyl derivatives of benzo[de]isoquinoline and evaluated their antimicrobial activity. The results indicated that these compounds showed promising activity against a range of pathogens, highlighting the potential for developing new antimicrobial agents .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:
| Compound | Structure | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial | Enzyme inhibition, receptor modulation |
| Indoline Derivative | Structure | Anticancer | Apoptosis induction |
| Benzo[de]isoquinoline Derivative | Structure | Antimicrobial | Cell wall synthesis inhibition |
Q & A
Q. What are the recommended methods for solubilizing this compound in experimental settings?
Answer: For in vitro applications, dimethyl sulfoxide (DMSO) is the primary solvent due to its high polarity and compatibility with hydrophobic compounds. If insolubility persists, ethanol, DMF, or aqueous suspensions (e.g., 0.5% CMC-Na) can be tested. For in vivo studies, formulations like DMSO:Tween 80:Saline (10:5:85 v/v) are recommended to enhance bioavailability. Ensure solutions are clarified by sequential solvent addition, and validate solubility using dynamic light scattering (DLS) if colloidal aggregates form .
Q. How can researchers optimize synthesis routes for this compound?
Answer: A reflux-based approach using ethanol as the solvent is effective. For example, combine equimolar amounts of the precursor (e.g., 2-hydroxy-1H-isoindole-1,3(2H)-dione) and a substituted amine (e.g., 1-(2,4-difluorophenyl)methanamine) in ethanol under reflux for 1 hour. Monitor reaction progress via thin-layer chromatography (TLC) and purify via slow evaporation crystallization (yields ~72%). Adjust stoichiometry and reaction time based on substituent reactivity .
Q. What storage conditions ensure compound stability?
Answer: Store lyophilized powder at -20°C (stable for 2–3 years) or -80°C for extended storage. Solutions in DMSO should be aliquoted and stored at -20°C (1 month) or -80°C (6 months). Avoid repeated freeze-thaw cycles. Use argon/vacuum sealing to prevent oxidation. Validate stability via HPLC-UV at 254 nm every 6 months .
Advanced Research Questions
Q. What computational approaches predict molecular interactions and electronic properties?
Answer: Density Functional Theory (DFT) with the B3LYP hybrid functional and 6-311++G(d,p) basis set is ideal for calculating electronic properties (e.g., frontier molecular orbitals, electrostatic potential maps). Hirshfeld surface analysis identifies electrophilic/nucleophilic regions, guiding reactivity predictions. Validate computational models against crystallographic data (e.g., X-ray diffraction bond lengths and angles) .
Q. How should contradictory solubility or stability data be resolved?
Answer: Cross-validate using orthogonal methods:
- Solubility: Compare DLS, nephelometry, and UV-Vis absorbance.
- Stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring.
- Crystallization: Use differential scanning calorimetry (DSC) to detect polymorphic transitions. Reconcile discrepancies by adjusting solvent polarity or pH .
Q. How to design experiments assessing environmental fate and ecological risks?
Answer: Adopt a tiered approach:
Physicochemical profiling: Determine logP, soil adsorption coefficients (Koc), and hydrolysis half-life.
Biotic/abiotic degradation: Use OECD 301/307 guidelines for aerobic/anaerobic biodegradation in simulated wastewater.
Ecotoxicology: Perform acute toxicity assays on Daphnia magna (OECD 202) and algae (OECD 201). Correlate results with quantitative structure-activity relationship (QSAR) models .
Q. What protocols mitigate toxicity risks during handling?
Answer:
- Personal protective equipment (PPE): Use nitrile gloves, FFP3 respirators, and Tyvek suits.
- Engineering controls: Conduct reactions in fume hoods with HEPA filters.
- Waste disposal: Incinerate at >850°C with alkaline scrubbers to neutralize toxic gases.
- Emergency response: Pre-treat spills with activated charcoal and 10% sodium bicarbonate solution .
Key Notes
- Cross-reference experimental data with computational models to resolve ambiguities.
- Prioritize peer-reviewed journals (e.g., Journal of Applied Pharmaceutical Science) for methodological guidance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
